molecular formula C11H10N2O2 B1334672 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole CAS No. 667400-03-5

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Cat. No.: B1334672
CAS No.: 667400-03-5
M. Wt: 202.21 g/mol
InChI Key: GWLIMEJWPDPIEC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 1,3-benzodioxole moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole typically involves the condensation of 1,3-benzodioxole derivatives with appropriate pyrazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties, owing to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The benzodioxole moiety can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole
  • 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxamide
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1H-pyrazole

Uniqueness

4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIMEJWPDPIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384455
Record name 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667400-03-5
Record name 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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